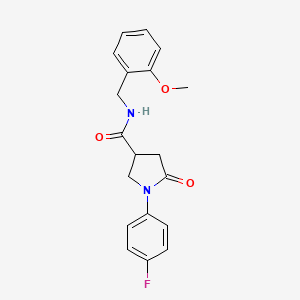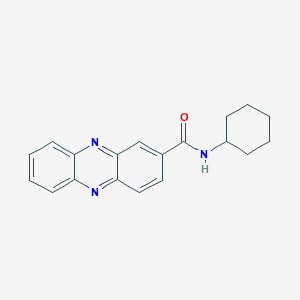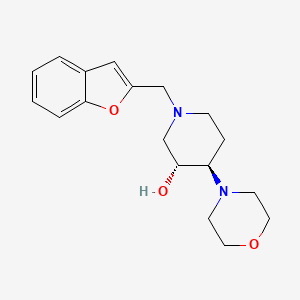![molecular formula C20H31N3O3 B5121077 1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5121077.png)
1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide, also known as MMPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2001 by researchers at Merck Research Laboratories. Since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide selectively binds to the allosteric site of mGluR5, thereby blocking its activity. This leads to a decrease in the release of glutamate, a neurotransmitter that is involved in various physiological processes. By blocking mGluR5, 1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide can modulate synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. It has been found to improve cognitive function in animal models of fragile X syndrome and Alzheimer's disease. It has also been shown to reduce the rewarding effects of drugs of abuse, suggesting its potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide is its selectivity for mGluR5, which allows for precise modulation of its activity. However, its efficacy and specificity may vary depending on the experimental conditions and the cell type being studied. Furthermore, its long-term effects on neuronal function and behavior are not well understood, which may limit its potential therapeutic applications.
Orientations Futures
Future research on 1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide could focus on elucidating its long-term effects on neuronal function and behavior, as well as its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies on the structure-activity relationship of 1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide could lead to the development of more potent and selective mGluR5 antagonists.
Méthodes De Synthèse
1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide can be synthesized using a multi-step process involving the reaction of 2-methoxybenzylamine with 4-piperidone, followed by the reaction of the resulting intermediate with 2-(4-morpholinyl)ethylamine. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been used extensively in scientific research for its ability to selectively block the activity of mGluR5. This receptor is known to play a crucial role in regulating synaptic plasticity, learning, and memory. Dysregulation of mGluR5 has been implicated in various neurological and psychiatric disorders, including fragile X syndrome, autism spectrum disorders, addiction, and schizophrenia.
Propriétés
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-25-19-5-3-2-4-18(19)16-23-9-6-17(7-10-23)20(24)21-8-11-22-12-14-26-15-13-22/h2-5,17H,6-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBWJGNYKQADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-methoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R*,6S*)-4-[(1-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5121009.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5121016.png)

![methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate](/img/structure/B5121030.png)
![7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B5121033.png)
![1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5121034.png)

![5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B5121039.png)
![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole hydrobromide](/img/structure/B5121042.png)
![diisopropyl [phenyl({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methyl]phosphonate](/img/structure/B5121062.png)

![3-benzyl-2-(benzylimino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5121084.png)
![3-fluoro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5121100.png)